![molecular formula C20H21NO2S B12531230 Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- CAS No. 652155-29-8](/img/structure/B12531230.png)
Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-: is an organic compound with the molecular formula C17H17NO2S. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a benzene ring. Sulfonamides are widely used in various fields, including medicine, agriculture, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(1-naphthyl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: The major products are typically sulfonic acids or sulfonates.
Reduction: The major products are amines or alcohols.
Substitution: The major products are substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicine, sulfonamides are known for their antibacterial properties. Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- is studied for its potential use in treating bacterial infections and other medical conditions.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
- Benzenesulfonamide, 4-methyl-
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, 4-methyl-N-(prop-2-yn-1-yl)-
Uniqueness: Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- is unique due to the presence of the naphthalenyl group, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s binding affinity to molecular targets and improve its overall efficacy in various applications.
Propiedades
Número CAS |
652155-29-8 |
|---|---|
Fórmula molecular |
C20H21NO2S |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
4-methyl-N-(1-naphthalen-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21NO2S/c1-3-20(19-10-6-8-16-7-4-5-9-18(16)19)21-24(22,23)17-13-11-15(2)12-14-17/h4-14,20-21H,3H2,1-2H3 |
Clave InChI |
FFTQUCWIXYMEPA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


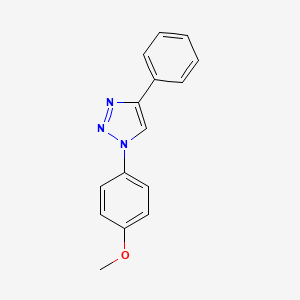
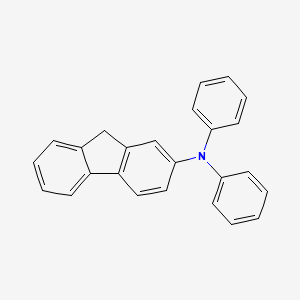

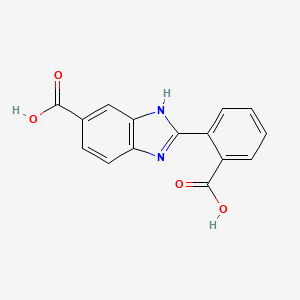
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
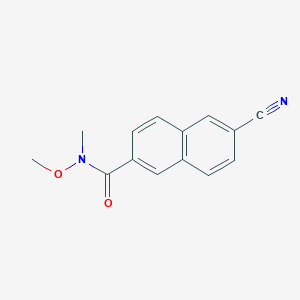


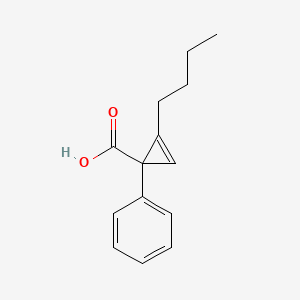
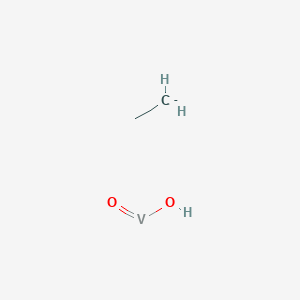

![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)
![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
